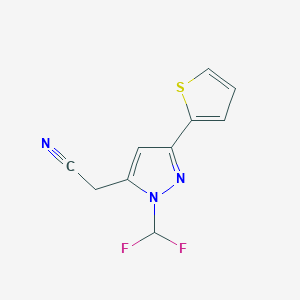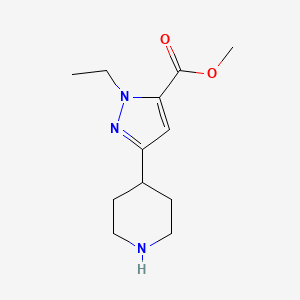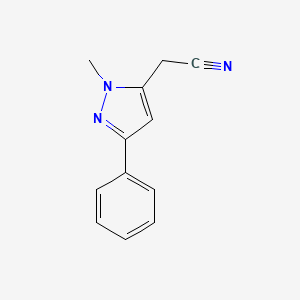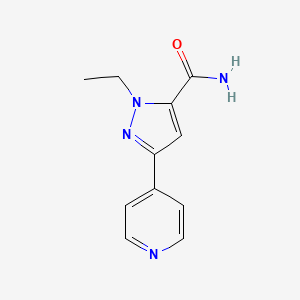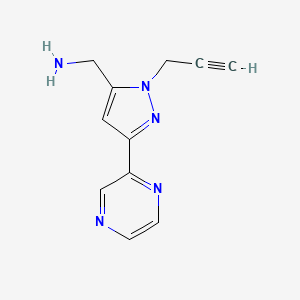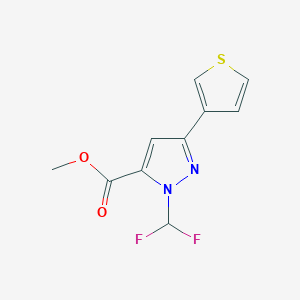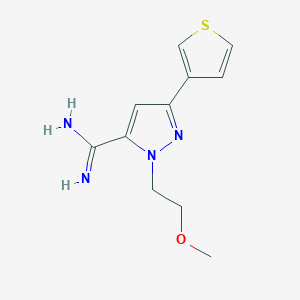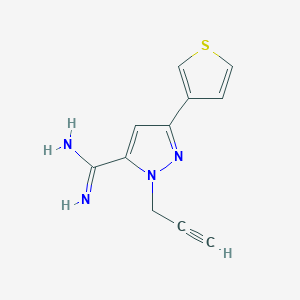
5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
5-(Chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole, also known as CCTP, is a heterocyclic compound with a pyrazole ring structure. It is an aromatic compound with a five-membered ring containing nitrogen and sulfur atoms. CCTP has been studied extensively for its potential applications in scientific research, and it has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Thiophene derivatives are a class of compounds that have garnered significant interest due to their potential biological activities. They are often explored for their therapeutic properties and are used in medicinal chemistry to develop advanced compounds with diverse biological effects . The compound “5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole” could potentially be investigated for its pharmacological properties and utility in creating new medications.
Biological Activity and Therapeutics
Research has shown that certain thiophene derivatives exhibit excellent biological activities, such as urease inhibition, which is important in the treatment of ulcers and urinary tract infections . The specific compound may have similar bioactive properties that could be harnessed for therapeutic applications.
Antimicrobial Agents
Thiophene derivatives have also been synthesized and studied for their antimicrobial properties. For example, some derivatives have been created using Gewald synthesis and evaluated for their effectiveness against various microbial strains . The compound “5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole” could be a candidate for developing new antimicrobial agents.
Enzyme Inhibition
As demonstrated by certain thiophene derivatives showing potent enzyme inhibition activities, the compound could be researched for its potential as an enzyme inhibitor. This application is particularly relevant in designing drugs that target specific enzymes related to diseases .
Wirkmechanismus
Target of Action
Thiophene-based analogs, such as 5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may interact with their targets in a number of ways .
Biochemical Pathways
It is known that thiophene derivatives can be involved in various synthetic methodologies, including catalyst-assisted pathways .
Pharmacokinetics
There is a pressing need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, such as cheaper and environmentally friendly but still effective and selective reaction procedures .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-cyclopentyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUFUOOLQSVMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



